molecular formula C6H15ClN2O2 B12421514 D-Lysine-d4 (monohydrochloride)

D-Lysine-d4 (monohydrochloride)

Cat. No.: B12421514
M. Wt: 186.67 g/mol
InChI Key: BVHLGVCQOALMSV-HMKNRSCMSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of D-Lysine-d4 (monohydrochloride) typically involves the incorporation of deuterium into the lysine molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods: : Industrial production of D-Lysine-d4 (monohydrochloride) involves large-scale chemical synthesis processes. These processes are designed to ensure high purity and yield of the deuterium-labeled compound. The production methods are optimized to meet the demands of scientific research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: : D-Lysine-d4 (monohydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency .

Major Products: : The major products formed from these reactions include deuterium-labeled derivatives of lysine, which can be used in various research applications .

Scientific Research Applications

Chemistry: : In chemistry, D-Lysine-d4 (monohydrochloride) is used as a stable isotope tracer to study reaction mechanisms and metabolic pathways. Its deuterium labeling allows for precise quantitation in mass spectrometry .

Biology: : In biological research, the compound is used to study protein synthesis and degradation. It helps in understanding the dynamics of amino acid incorporation into proteins .

Medicine: : In medicine, D-Lysine-d4 (monohydrochloride) is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs. Its stable isotope labeling provides accurate data on drug metabolism .

Industry: : In industrial applications, the compound is used in the production of deuterium-labeled pharmaceuticals and as a component of surfactants in various formulations .

Mechanism of Action

Mechanism: : D-Lysine-d4 (monohydrochloride) exerts its effects through its incorporation into biological molecules. The deuterium atoms replace hydrogen atoms, which can alter the metabolic and pharmacokinetic profiles of the compound. This labeling allows researchers to track the compound’s behavior in biological systems .

Molecular Targets and Pathways: : The primary molecular targets of D-Lysine-d4 (monohydrochloride) include enzymes involved in amino acid metabolism. The compound is incorporated into proteins and peptides, allowing for detailed studies of metabolic pathways and enzyme kinetics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : D-Lysine-d4 (monohydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies .

Properties

Molecular Formula

C6H15ClN2O2

Molecular Weight

186.67 g/mol

IUPAC Name

(2R)-2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid;hydrochloride

InChI

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m1./s1/i1D2,2D2;

InChI Key

BVHLGVCQOALMSV-HMKNRSCMSA-N

Isomeric SMILES

[2H]C([2H])(C[C@H](C(=O)O)N)C([2H])([2H])CN.Cl

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl

Origin of Product

United States

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